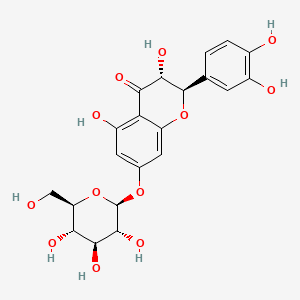

Taxifolin 7-glucoside

Description

Contextualization within Flavonoid Research

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. tandfonline.com They are integral to various plant functions, including pigmentation to attract pollinators and defense against pathogens. tandfonline.com The study of flavonoids is a significant area of phytochemical research, driven by their potential biological activities. Taxifolin (B1681242), also known as dihydroquercetin, is a flavanonol, a subclass of flavonoids. tandfonline.comwikipedia.org It is the aglycone (the non-sugar component) of taxifolin 7-glucoside. The addition of a glucose molecule to the taxifolin structure at the 7-position results in the formation of this compound, a glycosylated flavonoid. This structural modification significantly influences the compound's properties and biological interactions.

Significance of Glycosylated Flavonols in Academic Inquiry

Research has shown that the position of glycosylation on the flavonoid backbone is crucial. For instance, studies comparing 3-glycosylated and 7-glycosylated flavonols have revealed differences in their antioxidant capacities. While 3-glycosylation can sometimes decrease antioxidant activity, 7-glycosylation often results in antioxidant capacities similar to their aglycone counterparts. researchgate.net The investigation of glycosylated flavonols like this compound is therefore essential to understand how these modifications fine-tune their biological effects.

Specific Focus on this compound in Scientific Investigation

Scientific interest in this compound stems from its presence in various plants and its potential biological activities. chemsrc.commedchemexpress.comnih.gov It has been identified as a major metabolite during the seed germination stage of Scutellaria baicalensis (Baikal skullcap), where it is believed to play a role in defense against pathogens and UV damage. chemsrc.commedchemexpress.com

Detailed Research Findings

Research into this compound has explored its natural occurrence, chemical properties, and biological effects.

Natural Sources and Identification:

This compound has been identified in a range of plant species. It is found in the episperm (the outer layer of the seed coat) of Scutellaria baicalensis. chemsrc.commedchemexpress.com Other reported sources include Cuscuta reflexa (dodder) and Pinus sylvestris (Scots pine). nih.gov It has also been detected in walnut husks (Juglans regia L.), although its presence can vary between different varieties. mdpi.com Furthermore, it is a known constituent of Coreopsis tinctoria (plains coreopsis). researchgate.net

Chemical Properties:

The chemical structure of this compound consists of a taxifolin backbone linked to a glucose molecule at the 7-hydroxyl group. This structure has been confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C21H22O12 |

| Molecular Weight | 466.39 g/mol |

| CAS Number | 14292-40-1 |

| Synonyms | Dihydroquercetin 7-glucoside, Taxifolin 7-O-β-D-glucoside |

Table 1: Chemical Properties of this compound

Antioxidant and Anti-inflammatory Properties:

The antioxidant potential of flavonoids is a primary focus of research. While taxifolin itself is a potent antioxidant, the glycosylation at the 7-position in this compound influences its activity. tandfonline.comnih.gov Studies suggest that the antioxidant properties of taxifolin are attributed to the hydroxyl groups on its B and A rings, as well as the 4-keto group on the C ring. tandfonline.comtandfonline.com Research on walnut husk extracts containing this compound has indicated their antioxidant potential. mdpi.com

In terms of anti-inflammatory effects, taxifolin has been shown to inhibit the production of inflammatory mediators. japer.innih.gov One study investigated the inhibitory effect of a related compound, taxifolin glycoside, on dendritic cells stimulated by inflammatory agents. nih.gov Another study on mouse RAW264.7 cells showed that a compound with the same molecular formula as this compound exhibited inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator. medchemexpress.com

Enzymatic and Thermal Conversion:

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAHHJOBSKZTFE-JUIPTLLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162220 | |

| Record name | Taxifolin 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-40-1 | |

| Record name | Taxifolin 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAXIFOLIN 7-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies of Taxifolin 7 Glucoside

Plant Sources and Distribution

Taxifolin (B1681242) 7-glucoside has been identified in several plant families, with its concentration and specific location varying between species and even within different parts of the same plant.

The compound has been reported in a variety of plants, including:

Scutellaria baicalensis (Baikal Skullcap): This medicinal herb is a known source of taxifolin 7-glucoside. It is considered one of the main metabolites during the seed germination stage of this plant nih.govmedchemexpress.com.

Coreopsis tinctoria (Plains Coreopsis): The capitula of Coreopsis tinctoria contain taxifolin 7-O-β-D-glucopyranoside.

Chionanthus retusus (Chinese Fringetree): The flowers of this ornamental tree have been found to contain taxifolin 7-O-β-d-glucopyranoside.

Cudrania tricuspidata (Cudrania Tree): this compound has been isolated from the bark of this plant, which is a member of the Moraceae family researchgate.net.

Cuscuta reflexa (Dodder): This parasitic plant has been reported to contain this compound.

Pinus sylvestris (Scots Pine): this compound, specifically (2R, 3R)-trans-taxifolin 3'-O-ß-D-glucopyranoside, is found in the needles of this pine species. The bark also contains taxifolin and its derivatives mdpi.com.

Morus alba (White Mulberry): While a rich source of various flavonoids, direct reports specifically identifying this compound in Morus alba are not as prevalent as for other flavonoids like quercetin (B1663063) and kaempferol glycosides nih.govnih.govmdpi.comresearchgate.net.

Table 1: Plant Sources of this compound

| Plant Species | Common Name | Family |

|---|---|---|

| Scutellaria baicalensis | Baikal Skullcap | Lamiaceae |

| Coreopsis tinctoria | Plains Coreopsis | Asteraceae |

| Chionanthus retusus | Chinese Fringetree | Oleaceae |

| Cudrania tricuspidata | Cudrania Tree | Moraceae |

| Cuscuta reflexa | Dodder | Convolvulaceae |

| Pinus sylvestris | Scots Pine | Pinaceae |

| Morus alba | White Mulberry | Moraceae |

The accumulation of this compound is not uniform throughout the plant and can be influenced by developmental stages.

In Scutellaria baicalensis , taxifolin 7-O-β-D-glucoside is a primary metabolite during seed germination and is predominantly found in the episperm nih.govmedchemexpress.com. Research indicates that the metabolic profiles of flavonoids in S. baicalensis are organ-specific and change throughout different growth stages nih.govnih.govmdpi.com. Generally, flavanones tend to accumulate in the aerial organs, while flavones without a 4'-OH group are mainly found in the root nih.gov.

For Cudrania tricuspidata , this compound has been isolated from an aqueous extract of the bark researchgate.net. The entire plant, including its roots, leaves, bark, stems, and fruits, contains a variety of phytochemicals researchgate.net.

In Pinus sylvestris , taxifolin and its glucosides are present in the bark and needles mdpi.com.

Advanced Extraction Techniques

Efficient extraction is a critical step in isolating this compound. Both conventional and modern techniques are employed to maximize yield and purity.

Traditional solvent extraction methods remain widely used for obtaining flavonoids from plant materials.

Water Soaking and Reflux: Aqueous extraction, sometimes involving reflux, is a common method. For instance, an aqueous extract of Cudrania tricuspidata bark yielded this compound researchgate.net.

Ethanol (B145695) Maceration and Reflux: Ethanol and hydroalcoholic solutions are effective solvents. A method for producing taxifolin from wood involves initial extraction with ethanol google.comgoogle.com. Refluxing with 80% methanol (B129727) has been used for the extraction of taxifolin from Abies koreana.

To improve efficiency and reduce solvent consumption, several advanced extraction technologies have been developed.

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. UAE has been successfully applied for the extraction of taxifolin and other flavonoids from Abies nephrolepis leaves and bark nih.govnih.govsemanticscholar.org. Key parameters that influence the yield include ethanol concentration, liquid-solid ratio, temperature, and ultrasound power and time nih.govnih.govsemanticscholar.org.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, leading to faster extraction. An ionic liquid-based MAE method was developed for the extraction of taxifolin from Larix gmelinii, with optimal conditions identified for microwave irradiation time, liquid-solid ratio, and microwave power nih.gov.

Supercritical Fluid Extraction (SFE): This method often uses supercritical carbon dioxide (CO2), sometimes with a co-solvent like ethanol, to extract compounds. SFE is considered a "green" technology and is effective for extracting non-polar compounds, with its efficiency being adjustable by modifying pressure and temperature nih.govunipd.it. It has been used to extract limonoid glucosides from grapefruit molasses nih.gov.

Table 2: Comparison of Advanced Extraction Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. | Reduced extraction time, lower solvent consumption, increased yield. |

| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and sample. | Rapid extraction, reduced solvent use, higher efficiency. |

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure as the solvent. | Environmentally friendly, highly selective, solvent-free final product. |

Chromatographic Isolation and Purification Strategies

Following extraction, a multi-step chromatographic process is typically required to isolate and purify this compound.

Column Chromatography: This is a fundamental technique for the initial separation of compounds from a crude extract.

Silica (B1680970) Gel: Silica gel column chromatography is often used, with elution carried out using a gradient of solvents, such as hexane and ethyl acetate (B1210297).

Polyamide Resin: Polyamide resin can also be employed for purification, with elution using water followed by aqueous ethanol.

Sephadex LH-20 Chromatography: This size-exclusion chromatography medium is particularly effective for separating flavonoids nih.govresearchgate.netnih.gov. It has been used as a final purification step for taxifolin and its glycosides, often with methanol-water mixtures as the eluent researchgate.netnih.gov. Sephadex LH-20 is a hydroxypropylated dextran (B179266) gel that can separate molecules based on size in organic solvents and aqueous-organic mixtures prep-hplc.comcytivalifesciences.com.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently used for the final purification of flavonoids to achieve high purity mdpi.com. Analytical HPLC is essential for the identification and quantification of the isolated compounds.

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample. It has been successfully used for the preparative separation of taxifolin glucosides from plant extracts mdpi.comnih.govresearchgate.net.

Unveiling this compound: A Closer Look at Its Natural Occurrence and Chromatographic Isolation

This compound, a flavonoid glycoside, is a naturally occurring phenolic compound that has garnered interest within the scientific community. As a derivative of taxifolin (also known as dihydroquercetin), this molecule is distinguished by the attachment of a glucose unit at the 7-hydroxyl position. This structural modification influences its physicochemical properties and is central to its isolation and characterization from various plant sources. This article focuses exclusively on the natural occurrence and established methodologies for the isolation of this compound, with a detailed examination of specific chromatographic techniques.

This compound has been identified in a variety of plant species. It is notably present in the episperm, the outer layer of the seed coat, of Scutellaria baicalensis (Baikal skullcap) . Other documented sources include the parasitic plant Cuscuta reflexa (dodder) and the coniferous tree Pinus sylvestris (Scots pine) . Furthermore, it has been isolated from the bark of Cudrania tricuspidata, a tree native to East Asia, and has also been reported in Dryopteris fragrans, commonly known as the fragrant woodfern. The isolation of this compound from these natural matrices relies on various chromatographic techniques designed to separate and purify the compound from complex plant extracts.

The following subsections detail the application of three specific and powerful chromatographic methods for the purification of this compound: High-Speed Countercurrent Chromatography (HSCCC), Flash Chromatography, and Gel Filtration Chromatography.

High-Speed Countercurrent Chromatography is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby minimizing irreversible adsorption of the sample. While specific studies detailing the HSCCC isolation of this compound are not extensively documented, the successful separation of its isomer, taxifolin-3-O-glucoside, provides valuable insights into suitable solvent systems and operational parameters that could be adapted for this compound.

For the preparative separation of taxifolin-3-O-glucoside from Agrimonia pilosa, a two-phase solvent system composed of ethyl acetate-methanol-water was found to be effective nih.govresearchgate.net. The optimization of the volume ratio is critical for achieving baseline separation.

Table 1: HSCCC Parameters for the Isolation of Taxifolin-3-O-glucoside from Agrimonia pilosa

| Parameter | Value |

|---|---|

| Solvent System | Ethyl acetate-methanol-water (25:1:25, v/v) |

| Stationary Phase | Upper organic phase |

| Mobile Phase | Lower aqueous phase |

| Flow Rate | 2.0 mL/min |

| Revolution Speed | 800 rpm |

| Sample Size | 400 mg crude extract |

| Yield | 11 mg |

| Purity | 96% |

Data sourced from Wei et al. (2009). nih.govresearchgate.net

Given the structural similarity between taxifolin glycoside isomers, it is plausible that a similar solvent system with slight modifications could be successfully applied for the purification of this compound. The selection of an appropriate two-phase solvent system is the most critical step in developing an effective HSCCC separation method.

A review on the isolation of taxifolin mentions the use of a flash system for its final purification step, employing a mobile phase of 50% methanol in water hrpub.org. This suggests that a reversed-phase flash chromatography approach would be suitable for taxifolin and its glycosides.

Table 2: General Parameters for Flash Chromatography of Flavonoids

| Parameter | Description |

|---|---|

| Stationary Phase | Typically C18-functionalized silica gel for reversed-phase separation of glycosides. |

| Mobile Phase | A gradient of increasing organic solvent (e.g., methanol or acetonitrile) in water. |

| Detection | UV detector, typically at wavelengths around 280 nm or 340 nm for flavonoids. |

For the isolation of this compound, a crude plant extract would first be subjected to preliminary fractionation. The fraction containing the target compound would then be loaded onto a flash chromatography column. A gradient elution, starting with a low concentration of organic solvent and gradually increasing, would separate the compounds based on their polarity, with the more polar glycosides eluting earlier than their less polar aglycone counterparts.

Gel filtration chromatography separates molecules based on their size. Sephadex LH-20 is a popular stationary phase for the separation of natural products, particularly flavonoids, due to its dual hydrophilic and lipophilic nature, allowing for separation in both aqueous and organic solvents prep-hplc.com.

A key study has documented the successful isolation of this compound from the aqueous extract of Cudrania tricuspidata bark using Sephadex LH-20 column chromatography. This method proved effective as a final purification step.

Table 3: Gel Filtration Chromatography Parameters for this compound Isolation from Cudrania tricuspidata

| Parameter | Value/Description |

|---|---|

| Plant Source | Cudrania tricuspidata aqueous bark extract |

| Stationary Phase | Sephadex LH-20 |

| Eluting Solvent | Methanol-water (1:1, v/v) |

Data sourced from a comprehensive review by Mottaghipisheh et al. (2020) which references the work of Zheng et al. (2006). nih.govresearchgate.net

In this procedure, the aqueous extract containing a mixture of compounds is loaded onto the Sephadex LH-20 column. The methanol-water eluent is then passed through the column. The separation mechanism on Sephadex LH-20 involves a combination of size exclusion and partition chromatography. The successful isolation of this compound using this method highlights its utility in purifying flavonoid glycosides from complex plant matrices. This technique is often used as a final polishing step to obtain a high-purity compound.

Biosynthesis and Synthetic Biology of Taxifolin and Its Glycosides

Endogenous Biosynthetic Pathways in Plants

The natural production of taxifolin (B1681242) and its subsequent glycosylation in plants is a multi-step process that originates from the general phenylpropanoid pathway.

Phenylpropanoid Pathway Precursors and Intermediates

Flavonoids, including taxifolin, are secondary metabolites synthesized by plants, originating from the shikimate pathway. nih.gov The core synthesis begins with the aromatic amino acid L-phenylalanine. nih.govmdpi.com This initial precursor undergoes a series of three enzymatic reactions, collectively known as the general phenylpropanoid pathway, to form a key intermediate. nih.govfrontiersin.org

First, Phenylalanine Ammonia Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govmdpi.com This step is a critical link between primary and secondary metabolism. mdpi.com Next, Cinnamic Acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.gov Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a co-enzyme A (CoA) unit, resulting in the formation of p-coumaroyl-CoA. nih.govmdpi.com This molecule stands as the crucial entry point into the specific flavonoid biosynthetic pathway. nih.gov

Table 1: Phenylpropanoid Pathway Precursors and Intermediates

| Compound | Role |

|---|---|

| L-phenylalanine | Initial aromatic amino acid precursor. nih.govmdpi.com |

| Cinnamic acid | Intermediate formed by the deamination of L-phenylalanine. nih.gov |

| p-Coumaric acid | Intermediate formed by the hydroxylation of cinnamic acid. nih.gov |

Enzymatic Steps and Key Enzymes Involved in Taxifolin Formation

Once p-coumaroyl-CoA is formed, a cascade of enzymatic reactions leads to the synthesis of the flavanonol taxifolin (also known as dihydroquercetin).

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) . mdpi.com This key enzyme condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to create a C15 intermediate known as naringenin (B18129) chalcone. nih.govmdpi.com Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to form the flavanone (B1672756) naringenin. mdpi.com

From naringenin, the pathway can proceed via two distinct but related routes to taxifolin, involving two critical enzymes: Flavanone 3-Hydroxylase (F3H) and Flavonoid 3'-Hydroxylase (F3'H) . nih.govnih.gov

Route 1: F3H first hydroxylates naringenin at the 3-position to produce the dihydroflavonol, dihydrokaempferol. F3'H then acts on dihydrokaempferol, adding a hydroxyl group to the 3'-position of the B-ring to yield taxifolin. mdpi.com

Route 2: F3'H first hydroxylates naringenin at the 3'-position to form eriodictyol (B191197). F3H then catalyzes the 3-hydroxylation of eriodictyol to produce taxifolin. nih.gov

F3'H is a cytochrome P450 enzyme that requires a partnership with Cytochrome P450 Reductase (CPR) for its catalytic activity. nih.gov This reductase is essential for transferring electrons to the P450 enzyme, enabling the hydroxylation reaction. nih.gov

Table 2: Key Enzymes in Taxifolin Formation

| Enzyme | Abbreviation | Function |

|---|---|---|

| Chalcone Synthase | CHS | Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. mdpi.com |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin. mdpi.com |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones (like naringenin or eriodictyol) at the 3-position. nih.gov |

| Flavonoid 3'-Hydroxylase | F3'H | A P450 enzyme that hydroxylates the B-ring of flavonoids (like naringenin or dihydrokaempferol) at the 3'-position. nih.govnih.gov |

Glycosylation Mechanisms and Specific 7-O-Glucosylation Events

The final step in the biosynthesis of Taxifolin 7-glucoside is the attachment of a glucose molecule to the taxifolin backbone. This glycosylation event significantly alters the compound's properties. nih.gov The addition of the glucose moiety occurs at the 7-hydroxyl group of the taxifolin structure.

This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). Specifically, flavonoid 7-O-glucosyltransferases (7GlcTs) are responsible for this precise modification. nih.gov These enzymes transfer a glucose unit from a donor molecule, UDP-glucose, to the 7-OH position of the flavonoid. The 7-hydroxyl group is one of the most acidic hydroxyl groups on the flavonoid skeleton, making it a chemically favorable site for glycosylation. frontiersin.org This specific enzymatic conversion of taxifolin results in the formation of this compound, a compound found in various plants including Scutellaria baicalensis and Pinus sylvestris. medchemexpress.comnih.gov

Heterologous Biosynthesis in Microbial Systems

The increasing demand for taxifolin and its derivatives has driven the development of microbial cell factories for their production. Synthetic biology and metabolic engineering techniques have enabled the reconstruction of the plant-based biosynthetic pathway in various microbial chassis.

Metabolic Engineering Strategies in Yeast

Yeast species, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, have been successfully engineered as platforms for flavonoid production. acs.orgresearchgate.net

Saccharomyces cerevisiae : As a well-established model organism in industrial biotechnology, S. cerevisiae has been a common choice for the heterologous expression of plant secondary metabolite pathways. researchgate.netnih.gov Engineering strategies involve introducing the necessary plant enzymes (CHS, CHI, F3H, F3'H, and CPR) into the yeast and optimizing precursor and cofactor supplies to channel metabolic flux towards the desired product. nih.gov

Yarrowia lipolytica : This non-conventional oleaginous yeast has emerged as a particularly promising host for producing flavonoids. acs.orgbohrium.com It possesses several advantages, including a high natural flux of acetyl-CoA, a key precursor for malonyl-CoA, which is essential for the initial CHS reaction. tandfonline.comresearchgate.net Metabolic engineering efforts in Y. lipolytica have focused on expressing the taxifolin pathway genes and optimizing the host's metabolism. For instance, strategies such as integrating multiple copies of key genes into the yeast's genome have been shown to significantly boost taxifolin production. researchgate.net Targeted gene knockouts, guided by metabolic modeling, have also been employed to increase taxifolin yields substantially.

Production in Bacterial Chassis

Beyond yeast, bacterial systems have also been engineered for taxifolin biosynthesis.

Streptomyces albidoflavus : This bacterium has been successfully engineered to produce taxifolin de novo. nih.gov Researchers reconstructed the biosynthetic pathway by introducing the requisite plant enzymes into a strain of S. albidoflavus that was already engineered to overproduce the precursor naringenin. nih.gov The process involved screening different versions of the Flavanone 3-Hydroxylase (F3H) enzyme to identify the most efficient one. Furthermore, a chimeric enzyme, fusing the Flavonoid 3'-Hydroxylase (F3'H) with its essential Cytochrome P450 Reductase (CPR) partner, was used to ensure efficient hydroxylation. nih.gov Through optimization of culture time and enzyme selection, this engineered bacterial system achieved a final production titer of 2.1 mg/L of taxifolin. nih.gov

Table 3: Microbial Systems for Heterologous Biosynthesis of Taxifolin

| Microbial Chassis | Key Engineering Strategies | Notable Outcomes |

|---|---|---|

| Saccharomyces cerevisiae | Heterologous expression of plant biosynthetic genes; Optimization of precursor and cofactor supply. researchgate.netnih.gov | Established as a viable platform for flavonoid production. |

| Yarrowia lipolytica | Leveraging high native acetyl-CoA flux; Multi-copy gene integration; Guided gene knockouts. acs.orgresearchgate.net | Achieved significant increases in taxifolin yields. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Taxifolin |

| Dihydroquercetin |

| L-phenylalanine |

| Cinnamic acid |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| Malonyl-CoA |

| Naringenin chalcone |

| Naringenin |

| Dihydrokaempferol |

| Eriodictyol |

| Acetyl-CoA |

Optimization of Biosynthetic Pathways (e.g., precursor supply, gene dosage tuning, enzyme screening)

The efficient synthesis of taxifolin and its glycosides in microbial hosts is often constrained by metabolic bottlenecks, the availability of precursors, and the efficiency of heterologous enzymes. To overcome these limitations, several optimization strategies are employed to enhance productivity.

Precursor Supply A critical factor in enhancing the production of flavonoids like taxifolin is ensuring a sufficient supply of its primary precursors: p-coumaroyl-CoA and malonyl-CoA. mdpi.com Metabolic engineering efforts have focused on augmenting the intracellular pools of these molecules. For instance, in Saccharomyces cerevisiae, compartmentalizing the taxifolin biosynthetic pathway within peroxisomes has been shown to be an effective strategy. mdpi.com This approach takes advantage of the rich acetyl-CoA pool generated from fatty acid β-oxidation within the peroxisomes, which can then be converted to malonyl-CoA, a key building block for the flavonoid backbone. mdpi.comnsf.gov Studies have demonstrated that enhancing the supply of acetyl-CoA derived from β-oxidation can significantly boost malonyl-CoA synthesis and, consequently, taxifolin production. mdpi.com One successful approach involved reinforcing rate-limiting steps and optimizing cofactor supply, which led to a taxifolin titer of 120.3 ± 2.4 mg/L in shake-flask fermentation. mdpi.com

Enzyme Screening The performance of a heterologous biosynthetic pathway is highly dependent on the kinetic properties and stability of its constituent enzymes. Enzymes from different plant or microbial sources can exhibit vastly different efficiencies when expressed in a heterologous host. Therefore, screening for highly active and compatible enzymes is a crucial optimization step. For the hydroxylation steps in taxifolin synthesis, which are often rate-limiting, screening for suitable cytochrome P450 enzymes (like F3'H) and their essential partners, cytochrome P450 reductases (CPRs), is critical. mdpi.com Research has shown that pairing an F3'H from Silybum marianum with a highly active mutant CPR from the same species can significantly improve taxifolin titers. mdpi.com

Furthermore, for the production of this compound, the selection of an efficient uridine (B1682114) diphosphate-dependent glycosyltransferase (UGT) is paramount. High-throughput screening platforms have been developed to rapidly characterize large numbers of plant UGTs against a diverse library of natural products, including flavonoids. nih.gov Such screens reveal that many UGTs exhibit widespread promiscuity but also a strong preference for planar, hydroxylated aromatic substrates like flavonoids. nih.gov Specific screening efforts have identified enzymes capable of efficiently glycosylating flavonoids at the 7-O position. For instance, a glucosyltransferase from tobacco (Nicotiana tabacum) expressed in E. coli was able to convert various flavonoids, including the taxifolin precursor naringenin, into their 7-O-glucosides with conversion rates between 67-98%. nih.gov

Table 1: Research Findings on Biosynthetic Pathway Optimization

| Optimization Strategy | Approach | Host Organism | Key Finding | Resulting Titer/Yield |

|---|---|---|---|---|

| Precursor Supply | Peroxisome compartmentalization and enhancement of fatty acid β-oxidation | Saccharomyces cerevisiae | Increased supply of peroxisomal malonyl-CoA from a rich acetyl-CoA pool. mdpi.com | 120.3 ± 2.4 mg/L of taxifolin mdpi.com |

| Gene Dosage Tuning | Use of a promoter library to fine-tune expression of pathway genes | Escherichia coli | Optimized metabolic flux towards the flavonoid precursor (2S)-naringenin. rutgers.edu | Data not specified for titer, but demonstrated principle |

| Enzyme Screening | Pairing of a flavonoid 3'-hydroxylase (F3'H) with a compatible cytochrome P450 reductase (CPR) | Saccharomyces cerevisiae | Identified a highly suitable CPR mutant (SmCprI453V) for the SmF3'h enzyme, boosting conversion. mdpi.com | 57.6 ± 2.7 mg/L of taxifolin (intermediate step) mdpi.com |

| Enzyme Screening | Expression of a tobacco glucosyltransferase (NtGT2) for bioconversion | Escherichia coli | Efficiently converted naringenin to naringenin 7-O-glucoside. nih.gov | 75 mg/L of naringenin 7-O-glucoside (96% conversion) nih.gov |

Co-culture Approaches for Enhanced Compound Production

Constructing long and complex biosynthetic pathways in a single microbial host can lead to significant metabolic burden, depletion of essential resources, and accumulation of toxic intermediates, ultimately limiting product titers. researchgate.net Modular co-culture engineering offers an elegant solution to these challenges by distributing the metabolic labor across two or more distinct microbial populations grown together. nih.govresearchwithrutgers.com This strategy involves dividing the target pathway into separate modules, with each module being expressed in a different microbial strain. researchgate.net

This approach has been successfully applied to flavonoid biosynthesis. nsf.govresearchgate.net For the production of naringenin, the gateway flavonoid to taxifolin, the biosynthetic pathway has been split between two engineered E. coli strains. rutgers.eduresearchgate.net In one configuration, an "upstream" strain is engineered to convert a simple carbon source like glucose into an intermediate such as p-coumaric acid, which is then secreted into the medium. researchgate.net A "downstream" strain takes up this intermediate and converts it into the final product, naringenin. researchgate.net This division of labor reduces the metabolic stress on each individual strain and allows for the separate optimization of each module. rutgers.eduresearchgate.net Studies have shown that this co-culture strategy can increase naringenin production by 150% compared to a corresponding monoculture. researchgate.net

The benefits of co-culture engineering are multi-faceted:

Reduced Metabolic Burden : By splitting the pathway, the load of heterologous protein expression and resource consumption is shared between strains. researchgate.net

Module Optimization : Each strain can be individually optimized for its specific set of reactions. For example, a pathway can be divided based on cofactor requirements, with malonyl-CoA-dependent steps in one strain and NADPH-dependent steps in another. nsf.gov

A landmark study on the production of flavan-3-ols demonstrated the power of this approach, achieving a 970-fold improvement in titer over previously reported monocultures by optimizing factors such as strain compatibility, inoculation ratio, and temperature in an E. coli co-culture system. nsf.gov This highlights the immense potential of using microbial consortia to overcome the limitations of single-strain engineering for the complex biosynthesis of taxifolin and its glycosides. nih.gov

Table 2: Examples of Co-culture Engineering for Flavonoid Production

| Target Product | Co-culture System | Pathway Modularization Strategy | Key Advantage | Reported Improvement |

|---|---|---|---|---|

| Naringenin | E. coli - E. coli | Upstream strain produces p-coumaric acid; Downstream strain converts it to naringenin. researchgate.net | Reduced metabolic stress and flexible adjustment of biosynthetic strength. rutgers.edu | 150% increase in production compared to monoculture. researchgate.net |

| Flavan-3-ols | E. coli - E. coli | Pathway divided into upstream (malonyl-CoA dependent) and downstream (NADPH dependent) modules. nsf.gov | Distributed metabolic burden and allowed for specific module optimization. nsf.gov | 970-fold improvement in titer (to 40.77 mg/L) over previous monocultures. nsf.gov |

| Naringenin | E. coli - S. cerevisiae | Engineered E. coli for tyrosine production and engineered S. cerevisiae for naringenin production from xylose. nih.gov | Synergistic system leveraging the strengths of both microbes. nih.gov | Nearly 8-fold higher yield (21.16 mg/L) compared to yeast monoculture. nih.gov |

| Genistein (B1671435) | E. coli - S. cerevisiae | Not specified in detail, but involved division of the genistein pathway. | Leveraged different host capabilities for different pathway parts. | 294-fold higher production than the S. cerevisiae monoculture. researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification of Taxifolin 7 Glucoside

Chromatographic Analytical Methods

Chromatography is the cornerstone for the separation and quantification of flavonoids, including Taxifolin (B1681242) 7-glucoside. Its principle lies in the differential partitioning of analytes between a stationary phase and a mobile phase, allowing for the effective separation of individual compounds from a complex mixture.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of flavonoid glycosides due to its robustness, reliability, and high resolving power. scielo.br When coupled with a suitable detector, typically a Photodiode Array (PDA) or Ultraviolet-Visible (UV-Vis) detector, HPLC allows for both the quantification and preliminary identification of Taxifolin 7-glucoside. scielo.brunipg.it

The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation. Reversed-phase columns, such as C18, are most commonly used for flavonoid analysis. scielo.brphcogres.com The mobile phase typically consists of a gradient mixture of an aqueous solvent (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). phcogres.comnih.gov Detection is commonly performed at the compound's maximum UV absorbance, which for taxifolin is around 288 nm. scielo.br

Validation studies for HPLC methods demonstrate their suitability for quantifying taxifolin and its derivatives. Parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy are established to ensure the method is reliable. For instance, an HPLC-PDA method developed for taxifolin in Pinus pinaster bark extract showed excellent linearity and achieved an LOD of 6.52 µg/mL and an LOQ of 21.70 µg/mL. scielo.br

| Parameter | Condition/Value | Reference Compound | Source |

|---|---|---|---|

| Column | C18 (250 × 4.6 mm, 5 µm) | Taxifolin | scielo.br |

| Mobile Phase | Gradient of acidified water and methanol/acetonitrile | Taxifolin | scielo.br |

| Detection Wavelength | 288 nm | Taxifolin | scielo.br |

| Limit of Detection (LOD) | 6.52 µg/mL | Taxifolin | scielo.br |

| Limit of Quantification (LOQ) | 21.70 µg/mL | Taxifolin | scielo.br |

| Accuracy (Recovery) | 98.23% | Taxifolin | scielo.br |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in dramatically improved resolution, shorter run times, and increased sensitivity. unipg.itnih.gov This enhanced performance is particularly advantageous for analyzing complex samples containing numerous isomers and closely related compounds.

In the context of flavonoid analysis, UPLC provides superior separation efficiency, allowing for better resolution of taxifolin glycosides from other matrix components. fx361.cc The increased peak heights and reduced peak widths characteristic of UPLC lead to lower limits of detection and quantification, making it an ideal technique for trace-level analysis. When coupled with mass spectrometry, UPLC forms a highly sensitive platform for both targeted and untargeted metabolomic studies of flavonoids. nih.gov

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of analytes. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique, it becomes a highly specific and sensitive analytical method.

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of flavonoids. mdpi.comscispace.com LC-MS provides not only retention time data from the LC separation but also molecular weight and structural information from the MS detection. mdpi.com Electrospray ionization (ESI) is the most common ionization source used for flavonoid analysis, as it is a soft ionization technique that typically produces an intact molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which is crucial for determining the molecular weight of this compound (C₂₁H₂₂O₁₂; molecular weight: 466.4 g/mol ). mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) further enhances the capabilities of LC-MS. nih.govmdpi.com In this technique, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 465) is selected and fragmented to produce a series of product ions. This fragmentation pattern is unique to the compound's structure and can be used for definitive identification. For quantification, a highly selective and sensitive mode called Multiple Reaction Monitoring (MRM) is often used, where the instrument is set to monitor a specific precursor-to-product ion transition. nih.govresearchgate.net An LC-MS/MS method for taxifolin in rat plasma demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 5.0 ng/mL. nih.govresearchgate.net

| Parameter | Condition/Value | Analyte | Source |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | Taxifolin | nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Taxifolin | nih.govresearchgate.net |

| Precursor Ion (m/z) | 303.0 | Taxifolin | nih.govresearchgate.net |

| Product Ion (m/z) | 285.0 | Taxifolin | nih.govresearchgate.net |

| LLOQ | 5.0 ng/mL | Taxifolin | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and its fragments. mdpi.com Techniques like Time-of-Flight (TOF) and Orbitrap are common types of HRMS analyzers. The coupling of HPLC with ESI and a hybrid Ion Trap-Time-of-Flight (IT-TOF) mass spectrometer offers a powerful platform for the comprehensive profiling and identification of flavonoids and their metabolites. mdpi.com

This technique (HPLC-ESI-IT-TOF-MS) combines the separation power of HPLC, the soft ionization of ESI, the multi-stage fragmentation (MSⁿ) capability of an ion trap, and the high mass accuracy of a TOF analyzer. mdpi.com This allows for the confident identification of unknown compounds without the need for authentic standards. For example, a study on taxifolin metabolism in rats using this technique successfully identified 191 metabolites. mdpi.com The fragmentation behavior of the parent compound is key to identifying its derivatives. For this compound, the precursor ion [M-H]⁻ at m/z 465.1033 would be expected. A characteristic fragmentation would be the loss of the glucose moiety (162 Da), resulting in the taxifolin aglycone fragment at m/z 303.05. nih.gov Further fragmentation of the aglycone provides additional structural confirmation. nih.govmdpi.com

| Compound | Precursor Ion [M-H]⁻ | Formula | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| This compound | 465.1033 | C₂₁H₂₁O₁₂ | 303.0507 (Aglycone), 285.0402, 125.0231 | nih.gov |

| Taxifolin (Aglycone) | 303.0510 | C₁₅H₁₁O₇ | 285.04 (loss of H₂O), 241.05 | mdpi.com |

Electrophoretic Methods

Electrophoretic methods, particularly Capillary Electrophoresis (CE), represent another class of separation techniques applicable to the analysis of polyphenols. scielo.br CE separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. This technique offers very high separation efficiency, short analysis times, and requires minimal sample and solvent volumes.

While HPLC remains the dominant technique, CE has been recognized as a main method for polyphenol analysis. scielo.br Its application to the specific analysis of this compound is less documented in recent literature compared to LC-MS methods. However, the principles of CE make it a viable and potentially advantageous technique, especially for separating charged glycosides and resolving complex mixtures with high efficiency. Further method development could establish CE as a complementary tool to HPLC for the characterization and quantification of this compound.

Capillary Zone Electrophoresis (CZE) with UV Detection

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique well-suited for the analysis of charged or chargeable molecules like flavonoid glycosides. When coupled with Ultraviolet (UV) detection, CZE provides a powerful tool for the quantification of this compound in various matrices.

The separation in CZE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For flavonoid glycosides, the presence of ionizable hydroxyl groups on the aromatic rings allows for their separation in a buffered electrolyte solution. The UV detector is particularly effective for flavonoids due to the presence of chromophoric phenyl rings in their structure. Flavonoids typically exhibit two major absorption bands in the UV-visible spectrum: Band I, representing the B-ring cinnamoyl system, and Band II, for the A-ring benzoyl system. nih.gov For taxifolin and its derivatives, UV absorption maxima are generally observed in the range of 280-330 nm. nih.gov While specific CZE-UV parameters for this compound are not extensively documented, methodologies for similar flavonoid glycosides can be adapted. nih.gov

Key parameters that are optimized for the CZE-UV analysis of flavonoid glycosides include the composition and pH of the background electrolyte, applied voltage, capillary dimensions, and injection time. The choice of buffer, such as borate (B1201080) or phosphate, and its pH are critical for achieving optimal separation by influencing the charge of the analytes and the electroosmotic flow.

In Vitro Bioanalytical Assays for Functional Characterization

A variety of in vitro assays are employed to characterize the functional properties of this compound, particularly its antioxidant potential. These assays provide insights into its ability to counteract oxidative stress through different mechanisms.

Radical scavenging assays are fundamental in assessing the antioxidant capacity of compounds like this compound. These assays measure the ability of the compound to donate a hydrogen atom or an electron to neutralize reactive free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change to yellow, which is measured spectrophotometrically. The activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov For the aglycone, taxifolin, the IC50 value for DPPH radical scavenging has been reported to be in the micromolar range, indicating potent activity. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant causes a decolorization that is monitored spectrophotometrically. nih.gov Taxifolin has demonstrated effective scavenging of the ABTS radical. tandfonline.com

DMPD (N,N-dimethyl-p-phenylenediamine) Radical Scavenging Assay: The DMPD assay is based on the ability of an antioxidant to scavenge the colored and stable DMPD radical cation. Taxifolin has been shown to exhibit effective DMPD radical scavenging effects. tandfonline.com

Superoxide (B77818) Anion Radical Scavenging Assay: Superoxide anion (O2•−) is a biologically important reactive oxygen species. This assay measures the ability of a compound to scavenge this radical, often generated by an enzymatic or non-enzymatic system. nih.gov Taxifolin has been reported to have a greater superoxide anion radical scavenging activity than several standard antioxidants, with a low IC50 value. tandfonline.com

It is important to note that the glycosylation of flavonoids can influence their antioxidant activity. Generally, the aglycones exhibit higher radical scavenging activity than their corresponding glycosides.

| Assay | Reported Activity of Taxifolin (Aglycone) |

|---|---|

| DPPH Radical Scavenging | Potent, with IC50 values in the micromolar range. researchgate.net |

| ABTS Radical Scavenging | Effective scavenging activity observed. tandfonline.com |

| DMPD Radical Scavenging | Demonstrated effective scavenging. tandfonline.com |

| Superoxide Anion Radical Scavenging | Higher activity than some standard antioxidants, with a low IC50 value. tandfonline.com |

Besides direct radical scavenging, the antioxidant potential of this compound can also be attributed to its reducing power and ability to chelate transition metals, which can otherwise catalyze the formation of reactive oxygen species.

Reducing Power Assay: This assay measures the ability of a compound to donate an electron and reduce an oxidant. The reducing power of taxifolin has been demonstrated in assays involving the reduction of Fe3+ to Fe2+ and Cu2+ to Cu+. researchgate.netnih.gov The increased absorbance of the reaction mixture at a specific wavelength is proportional to the reducing power of the compound.

Metal-Chelating Activity (Fe2+-chelating): The ability to chelate transition metal ions, such as ferrous iron (Fe2+), is an important antioxidant mechanism. By binding to these metals, flavonoids can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. The Fe2+-chelating activity of taxifolin has been established, where it interferes with the formation of the ferrozine-Fe2+ complex. tandfonline.commdpi.com The presence of a sugar moiety at the 7-hydroxyl group in this compound might influence its metal-chelating ability, as studies on other flavonoid glycosides have suggested that the glycosylation at certain positions can affect this activity. mdpi.com

| Assay | Reported Activity of Taxifolin (Aglycone) |

|---|---|

| Reducing Power (Fe3+ to Fe2+) | Potent reducing capability. researchgate.net |

| Reducing Power (Cu2+ to Cu+) | Effective reducing ability. researchgate.net |

| Fe2+-Chelating Activity | Demonstrated ability to chelate ferrous ions. tandfonline.commdpi.com |

Cellular and Molecular Analytical Techniques in Biological Studies

To understand the biological effects of this compound at a deeper level, cellular and molecular analytical techniques are employed. These methods allow for the investigation of its impact on protein and gene expression, providing insights into its mechanisms of action.

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In the context of this compound research, this method can be used to determine how the compound affects the levels of key proteins involved in various cellular processes, such as inflammation and apoptosis.

The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest. For instance, studies on the aglycone, taxifolin, have utilized Western blotting to analyze its effect on the expression of proteins involved in the MAPK signaling pathway (e.g., p-ERK, p-JNK, p-P38) in RAW264.7 cells. nih.gov Similarly, the impact of taxifolin on apoptosis-related proteins like Bax, Bcl-2, and cleaved caspases has been investigated in human colorectal cancer cell lines. nih.gov While direct Western blot data for this compound is limited, studies on other flavonoid glycosides, such as luteolin-7-O-glucoside, have shown its ability to reduce the protein expression of matrix metalloproteinase-2 (MMP-2) in oral cancer cells. mdpi.com

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive and specific technique used to measure the expression levels of specific genes. This method allows researchers to determine whether this compound upregulates or downregulates the transcription of genes involved in particular biological pathways.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a population of cells or particles. bio-rad-antibodies.com It is a cornerstone in cell biology for assessing cell cycle progression and apoptosis (programmed cell death). nih.govnih.gov

Cell Cycle Analysis

The progression of a cell through its life cycle is tightly regulated and divided into distinct phases: G0/G1 (gap 1), S (synthesis), and G2/M (gap 2/mitosis). Flow cytometry can quantify the proportion of cells in each phase by measuring the cellular DNA content. thermofisher.comauctoresonline.org Cells are typically permeabilized and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. thermofisher.com A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the 2N DNA content of G0/G1 cells and the 4N DNA content of G2/M cells, with the S phase represented by the intermediate fluorescence. thermofisher.com

While no specific studies employing flow cytometry to analyze the effect of this compound on the cell cycle are readily available, extensive research has been conducted on its aglycone, taxifolin. For instance, studies on various cancer cell lines have shown that taxifolin can induce cell cycle arrest. In human osteosarcoma cells (U2OS and Saos-2), taxifolin treatment led to an arrest in the G1 phase. researchgate.net In contrast, in scar cell carcinoma and colorectal cancer cells (HCT116 and HT29), taxifolin induced a G2/M phase arrest. nih.govjbuon.com

Interactive Data Table: Effect of Taxifolin on Cell Cycle Distribution in Colorectal Cancer Cells

| Cell Line | Treatment | G2-Phase Cell Population (%) |

| HCT116 | 40 µM Taxifolin | 44.61 |

| HCT116 | 60 µM Taxifolin | 59.52 |

| HT29 | 40 µM Taxifolin | 47.72 |

| HT29 | 60 µM Taxifolin | 57.72 |

Data derived from a study on the effects of taxifolin on colorectal cancer cells. nih.gov

Apoptosis Analysis

Flow cytometry is also a primary tool for the detection and quantification of apoptosis. bio-rad-antibodies.comkumc.edu Several methods can be employed, often in combination, to identify apoptotic cells. nih.gov One of the earliest signs of apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. bio-rad-antibodies.com Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect these early apoptotic cells. bio-rad-antibodies.com To distinguish between early apoptotic, late apoptotic, and necrotic cells, a viability dye like propidium iodide (PI) is often used concurrently. nih.gov PI is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes. nih.gov

Another hallmark of apoptosis is DNA fragmentation, which can be detected by flow cytometry as a "sub-G1" peak in a DNA content histogram. nih.gov Apoptotic cells with fragmented DNA will take up less DNA-binding dye and will therefore appear to the left of the G1 peak. bio-rad-antibodies.com

Research on the pro-apoptotic effects of taxifolin has utilized flow cytometry. In colorectal cancer cells, taxifolin treatment led to a concentration-dependent increase in apoptosis. nih.gov Similarly, taxifolin was found to induce apoptosis in scar cell carcinoma cells. jbuon.com Although no such data is currently available for this compound, a study on another flavonoid glycoside, Luteolin-7-O-glucoside, demonstrated its ability to mitigate apoptosis in H9c2 cells, as measured by flow cytometry. nih.gov

Interactive Data Table: Apoptotic Effect of Taxifolin on Colorectal Cancer Cells

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |

| HCT116 | 40 µM Taxifolin | 34.9 |

| HCT116 | 60 µM Taxifolin | 53.0 |

| HT29 | 40 µM Taxifolin | 17.2 |

| HT29 | 60 µM Taxifolin | 30.9 |

Data derived from a study on the effects of taxifolin on colorectal cancer cells. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological assay used for detecting and quantifying a wide range of substances, including proteins, peptides, hormones, and small molecules. taylorfrancis.com The technique relies on the specific binding between an antigen and an antibody. taylorfrancis.com In a typical competitive ELISA for a small molecule like a flavonoid, a known amount of the target molecule is coated onto a microplate well. A sample containing an unknown amount of the target molecule is then added to the well along with a specific primary antibody. The target molecule in the sample competes with the coated molecule for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate for the enzyme is added, resulting in a color change that is inversely proportional to the concentration of the target molecule in the sample. taylorfrancis.com

Currently, there is no specific, commercially available ELISA kit for the quantification of this compound, nor are there published studies detailing the development of such an assay. However, ELISAs have been developed for other flavonoid glycosides. For instance, an indirect, homologous competitive ELISA was developed for the detection of dihydrochalcone (B1670589) glycosides. nih.gov This demonstrates the feasibility of creating an ELISA for this compound, which would require the production of specific antibodies against the compound. Such an assay would be a valuable tool for high-throughput screening and quantification of this compound in various samples.

Investigation of Biological Activities and Pharmacological Actions of Taxifolin 7 Glucoside and Its Aglycone

Anti-Inflammatory Effects

Taxifolin (B1681242) and its glycosides have demonstrated significant anti-inflammatory properties through various mechanisms, including the modulation of inflammatory cells, mediators, and signaling pathways. medwinpublishers.comresearchgate.net

Modulation of Cytokine Production (e.g., IL-1β, IL-6, IL-12 p70, TNF-α)

Taxifolin has been shown to effectively reduce the expression and production of several key pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, taxifolin treatment resulted in a significant decrease in the levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govresearchgate.net Similarly, taxifolin has been observed to inhibit the increase of IL-6 induced by Tumor Necrosis Factor-alpha (TNF-α) in mature human adipocytes, suggesting a potent anti-inflammatory effect in fat cells. researchgate.netmedwinpublishers.com Further research has confirmed that taxifolin can reduce the transcription of TNF-α, a central mediator of inflammation. nih.gov The regulation of these cytokines is crucial as they are involved in the induction of other inflammatory components like enzymes and adhesion molecules. nih.gov

Table 1: Effect of Taxifolin on Pro-Inflammatory Cytokine Production

| Cytokine | Model System | Observed Effect | Reference |

|---|---|---|---|

| IL-1β | LPS-induced RAW264.7 cells | Decreased concentration and gene expression | nih.govresearchgate.net |

| IL-6 | LPS-induced RAW264.7 cells | Decreased concentration and gene expression | nih.govresearchgate.net |

| IL-6 | TNF-α-induced human adipocytes | Significantly suppressed the increase in IL-6 levels | researchgate.netmedwinpublishers.com |

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), Leukotriene C4 (LTC4))

The anti-inflammatory action of taxifolin extends to the inhibition of key enzymes and mediators involved in the inflammatory cascade. In LPS-stimulated RAW264.7 cells, taxifolin treatment led to a reduction in both the mRNA and protein levels of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). nih.govnih.gov The inhibition of COX-2 is a significant finding, as this enzyme is responsible for the production of prostaglandins, which are central to inflammation and pain. mdpi.com Studies on mast cells have revealed that taxifolin can inhibit the generation of Leukotriene C4 (LTC4), another potent inflammatory mediator. nih.gov Furthermore, taxifolin 3-O-β-D-glucopyranoside, a related glycoside, was found to reduce the expression levels of iNOS and COX-2 in an atopic dermatitis-like mouse model. researchgate.net

Table 2: Inhibition of Inflammatory Mediators by Taxifolin and its Glycoside

| Mediator | Compound | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| iNOS | Taxifolin | LPS-induced RAW264.7 cells | Reduced mRNA and protein levels | nih.govnih.gov |

| COX-2 | Taxifolin | LPS-induced RAW264.7 cells | Reduced mRNA and protein levels | nih.govnih.govresearchgate.net |

| LTC4 | Taxifolin | Bone marrow-derived mast cells | Inhibited generation | nih.gov |

Impact on Immune Cell Responses (e.g., dendritic cells, mast cells, leukocyte infiltration)

Taxifolin exerts its anti-inflammatory effects by directly influencing the activity of various immune cells. Research on taxifolin glycoside has shown that it can inhibit the immune response mediated by dendritic cells. researchgate.net Dendritic cells are critical for initiating and shaping adaptive immune responses, and their modulation can temper excessive inflammation. frontiersin.org Taxifolin has also been found to be a potent inhibitor of mast cell activation. nih.gov It suppresses degranulation and the release of inflammatory mediators from mast cells, which are key players in allergic reactions and inflammatory diseases. nih.gov Additionally, taxifolin has been shown to inhibit the infiltration of leukocytes, a critical step in the progression of inflammation at tissue sites. nih.gov

NF-κB and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Modulation

The anti-inflammatory effects of taxifolin are rooted in its ability to modulate critical intracellular signaling pathways. Numerous studies have demonstrated that taxifolin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. nih.govnih.govnih.gov Furthermore, taxifolin has been shown to significantly down-regulate the phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in LPS-stimulated cells. nih.govnih.govresearchgate.net The MAPK pathway is closely associated with the progression of inflammation, and its inhibition by taxifolin contributes to the reduced expression of inflammatory cytokines and mediators. nih.gov Luteolin-7-O-glucoside, a structurally similar flavonoid glycoside, has also been shown to modulate the Nrf2/MAPK pathway. researchgate.net

Antioxidant Properties and Oxidative Stress Mitigation

Taxifolin is recognized for its extraordinary antioxidant activity, which is fundamental to many of its protective biological effects. nih.govnih.gov This potent antioxidant capacity is often attributed to its specific chemical structure, particularly the presence of phenolic hydroxyl groups. nih.gov

Direct Free Radical Scavenging Capabilities

Taxifolin exhibits potent efficacy in directly scavenging a variety of harmful free radicals. Its powerful free radical scavenging effect is associated with the 5- and 7-hydroxyl groups in its structure, which work in conjunction with a 4-oxo function. nih.gov It has been shown to be a more effective scavenger of superoxide (B77818) anion radicals than standard antioxidants like BHA, BHT, and α-tocopherol. tandfonline.com Studies have demonstrated that taxifolin potently diminishes levels of reactive oxygen species (ROS) in living cells, with one potential mechanism being the scavenging of peroxyl radicals. thescipub.com Its efficacy has been quantified in various assays, often showing superior or comparable activity to well-known antioxidants. For instance, taxifolin was identified as the most effective component of silymarin (B1681676) for scavenging free radicals in the DPPH assay. mdpi.com

Table 3: Free Radical Scavenging Activity of Taxifolin

| Assay | Metric | Taxifolin Value | Comparison Standards | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | EC₅₀ | 32 µM | More effective than other silymarin components (115-855 µM) | mdpi.com |

| ABTS Radical Scavenging | EC₅₀ | 0.83 µg/mL | More effective than Trolox (12.62 µg/mL) and BHT (12.30 µg/mL) | tandfonline.com |

| Superoxide Anion Radical Scavenging | IC₅₀ | 9.91 µg/mL | More effective than BHA (34.65 µg/mL), BHT (69.31 µg/mL), and Trolox (93.01 µg/mL) | tandfonline.com |

| Peroxyl Radical (ROO•) Scavenging | - | Significantly scavenged peroxyl radicals | Stronger effect than catechin | thescipub.com |

Metal Ion Chelation Mechanisms

Scientific investigations into the metal ion chelation mechanisms of Taxifolin 7-glucoside are not extensively detailed in currently available research. However, the aglycone form, taxifolin , has been the subject of studies demonstrating its capacity to bind with metal ions. This interaction is a key component of its antioxidant properties, as it can prevent the generation of reactive oxygen species (ROS) by sequestering transition metal ions involved in the Fenton reaction. nih.gov

Taxifolin possesses specific structural features that enable it to chelate metal ions, particularly iron. The proposed sites for this chelation include the 4-oxo and 5-hydroxyl groups between the heterocyclic and A rings, the catechol group of the B ring, and the 3-hydroxyl and 4-oxo groups in the heterocyclic ring. mdpi.comresearchgate.net These sites allow taxifolin to form stable complexes with metal ions like iron (Fe²⁺), thereby inhibiting their participation in oxidative reactions. mdpi.com The ability of taxifolin to chelate iron ions is considered a significant aspect of its role as a secondary antioxidant, as it stabilizes the oxidized state of metal ions and reduces their redox potential. mdpi.com

Studies have shown that taxifolin can form complexes with iron(II) ions, and the stoichiometry of these complexes can vary depending on the experimental conditions such as pH. nih.gov This chelation activity not only contributes to its antioxidant effects but also suggests a potential role in mitigating circumstances of iron overload. nih.gov

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx))

There is limited specific research available on the direct effects of This compound on the enhancement of endogenous antioxidant enzyme systems.

Inhibition of Reactive Oxygen Species (ROS) Production

However, the aglycone, taxifolin , is well-documented for its potent ability to inhibit ROS production. nih.govthescipub.com This inhibitory action is a cornerstone of its antioxidant and cytoprotective effects. nih.gov Taxifolin has been observed to significantly reduce ROS levels in living cells, with some studies suggesting its efficacy is even greater than that of other well-known antioxidants like catechin. thescipub.com It is believed to scavenge peroxyl radicals, thereby diminishing the cellular concentration of ROS. thescipub.com In various experimental models, taxifolin has demonstrated the ability to counteract the increase in intracellular ROS induced by oxidative stressors. nih.gov This capacity to suppress ROS production is fundamental to its protective effects against oxidative stress-induced apoptosis and cellular damage. nih.gov

Anti-Cancer and Anti-Proliferative Research

Inhibition of Cancer Cell Viability and Proliferation

While specific studies on the inhibitory effects of This compound on cancer cell viability and proliferation are limited, its aglycone, taxifolin , has been extensively investigated for its anti-cancer properties.

Taxifolin has demonstrated the ability to inhibit the viability and proliferation of various cancer cell lines in a dose-dependent manner. spandidos-publications.comnih.gov For instance, in human osteosarcoma cell lines (U2OS and Saos-2), taxifolin treatment resulted in a significant reduction in cell viability and proliferation at concentrations of 25 µM and higher. spandidos-publications.com Similarly, in skin scar cell carcinoma (SSCC) cells, taxifolin exhibited an IC50 of 20 µM. jbuon.com In vivo studies have further substantiated these findings, with taxifolin administration leading to the inhibition of tumor growth in animal models. spandidos-publications.com For example, in mice with U2OS xenograft tumors, intraperitoneal administration of taxifolin significantly suppressed tumor growth. spandidos-publications.com

Inhibitory Effects of Taxifolin on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Effective Concentration | Source |

|---|---|---|---|---|

| U2OS and Saos-2 | Osteosarcoma | Inhibited viability and proliferation | ≥25 µM | spandidos-publications.com |

| SSCC | Skin Scar Cell Carcinoma | Inhibited development | IC50 of 20 µM | jbuon.com |

| HCT116 and HT29 | Colorectal Cancer | Induced cytotoxicity | IC50 values between 26.2 and 66.1 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

There is a lack of specific research detailing the induction of apoptosis and cell cycle arrest by This compound .

In contrast, taxifolin has been shown to induce both apoptosis and cell cycle arrest in various cancer cell lines. spandidos-publications.comnih.gov In human osteosarcoma cells, taxifolin treatment led to G1 cell cycle arrest and an increase in apoptosis. spandidos-publications.comnih.gov Similarly, in skin scar cell carcinoma cells, taxifolin was found to cause apoptosis and arrest the cell cycle at the G2/M phase. jbuon.com This G2/M arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. jbuon.com The induction of apoptosis by taxifolin is often associated with the increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the expression of the anti-apoptotic protein Bcl-2. jbuon.com In colorectal cancer cells, taxifolin has also been observed to induce a concentration-dependent increase in apoptosis. nih.gov

Effects of Taxifolin on Apoptosis and Cell Cycle in Cancer Cells

| Cell Line | Cancer Type | Effect on Cell Cycle | Effect on Apoptosis | Source |

|---|---|---|---|---|

| U2OS and Saos-2 | Osteosarcoma | G1 arrest | Increased | spandidos-publications.comnih.gov |

| SSCC | Skin Scar Cell Carcinoma | G2/M arrest | Induced | jbuon.com |

| HCT116 and HT29 | Colorectal Cancer | - | Increased | nih.gov |

Impact on Cancer Cell Migration and Invasion

Specific data on the impact of This compound on cancer cell migration and invasion is not well-documented in the available literature. For comparison, a related compound, luteolin-7-O-glucoside, has been shown to inhibit oral cancer cell migration and invasion. mdpi.com

The aglycone, taxifolin , has demonstrated the ability to inhibit the migration and invasion of cancer cells. spandidos-publications.comnih.gov In human osteosarcoma cell lines, taxifolin treatment repressed both cell migration and invasion. spandidos-publications.comnih.gov In skin scar cell carcinoma cells, taxifolin was also found to inhibit invasion, an effect that was associated with the downregulation of matrix metalloproteinases (MMP) MMP-2 and MMP-9. jbuon.com Furthermore, in a mouse model of breast cancer, taxifolin was shown to reduce lung metastasis. nih.gov

Modulation of Key Signaling Pathways in Oncogenesis (e.g., Akt/p-Akt, c-myc, SKP-2, P-glycoprotein, VEGF expression)

Taxifolin, the aglycone of this compound, has demonstrated notable anti-cancer effects by modulating critical signaling pathways involved in the development and progression of tumors. Research in human osteosarcoma cell lines (U2OS and Saos-2) has shown that taxifolin treatment leads to a significant reduction in the expression levels of AKT serine/threonine kinase 1 (AKT), its phosphorylated form (p-Ser473 AKT), v-myc avian myelocytomatosis viral oncogene homolog (c-myc), and S-phase kinase-associated protein 2 (SKP-2). nih.govspandidos-publications.com The inactivation of the AKT pathway appears to be a key mechanism, as it mediates the subsequent inhibition of c-myc and SKP-2. nih.govspandidos-publications.com Overexpression of AKT in these cells reversed the taxifolin-induced decrease in c-myc and SKP-2, confirming the upstream role of AKT in this cascade. nih.govspandidos-publications.com

Furthermore, the suppression of SKP-2 is a major factor in the anti-proliferative effects of taxifolin. spandidos-publications.com Overexpressing SKP-2 in U2OS cells partially reversed the growth inhibition, as well as the repression of cell migration and invasion caused by taxifolin. nih.govspandidos-publications.com This indicates that while the AKT/SKP-2 axis is a primary target, other pathways may also contribute to taxifolin's anti-cancer activity. spandidos-publications.com In lung cancer cells, taxifolin has been observed to inactivate PI3K phosphorylation, a key upstream regulator of AKT. nih.gov

In the context of multidrug resistance (MDR), a significant challenge in cancer therapy, taxifolin has been identified as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette (ABCB1) transporter responsible for effluxing chemotherapy drugs from cancer cells. Taxifolin inhibits the function of P-gp through an uncompetitive mechanism, thereby resensitizing MDR cancer cells to chemotherapeutic agents. nih.gov It stimulates the basal ATPase activity of P-gp, which is thought to inhibit the transporter's efflux function. nih.gov This suggests taxifolin could be a potential adjuvant in chemotherapy to overcome MDR. nih.gov

Taxifolin also modulates factors involved in angiogenesis, the formation of new blood vessels that supply tumors. It has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and inducible nitric oxide synthase (iNOS) in brain tissue subjected to cerebral ischemia/reperfusion injury, indicating a potential anti-angiogenic effect. researchgate.net

Table 1: Effect of Taxifolin on Key Signaling Proteins in Oncogenesis

| Target Protein | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| AKT / p-AKT (Ser473) | U2OS, Saos-2 | Reduced expression and phosphorylation | nih.govspandidos-publications.com |

| c-myc | U2OS, Saos-2 | Reduced expression | nih.govspandidos-publications.com |

| SKP-2 | U2OS, Saos-2 | Reduced expression | nih.govspandidos-publications.com |

| P-glycoprotein (P-gp) | MDR Cancer Cells | Uncompetitive inhibition of efflux function | nih.gov |